molecular formula C13H7BrClN3O2S B2750236 5-bromo-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 920482-87-7

5-bromo-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2750236
CAS No.: 920482-87-7
M. Wt: 384.63
InChI Key: UPJFHFZQOROWRS-UHFFFAOYSA-N
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Description

5-bromo-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H7BrClN3O2S and its molecular weight is 384.63. The purity is usually 95%.
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Scientific Research Applications

Structural Features and Applications

The study of thiophene-based compounds, including variants similar to 5-bromo-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, highlights their potential in diverse scientific applications. One notable research direction involves the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches. These compounds have been investigated for their structural features using computational applications, which include non-linear optical (NLO) properties, nuclear magnetic resonance (NMR), and other chemical reactivity descriptors. The research found that specific compounds in this category exhibit better NLO responses compared to others, suggesting their utility in materials science for applications requiring non-linear optical properties (Kanwal et al., 2022).

Anticancer Activity

Another significant area of research involving thiophene-2-carboxamide derivatives is their potential anticancer activity. The synthesis and evaluation of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have shown promising results against various cancer cell lines. These derivatives, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety, have demonstrated good inhibitory activity, underscoring the potential of thiophene-2-carboxamide derivatives in developing new anticancer therapies (Atta & Abdel‐Latif, 2021).

Antimicrobial Applications

The synthesis of thiophene derivatives has also been explored for antimicrobial applications. Research on thiophenones has indicated their effectiveness in reducing biofilm formation by marine bacteria, suggesting a potential role in addressing biofilm-associated infections. This finding opens up avenues for the development of new antimicrobial agents leveraging the unique properties of thiophene-based compounds (Benneche et al., 2011).

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of the compound with its targets would result in these effects.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected.

Pharmacokinetics

The compound’s density is predicted to be 1568±006 g/cm3 , and its boiling point is predicted to be 390.6±37.0 °C . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given the pharmacological properties of thiophene derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

The compound is typically a solid crystalline substance and is soluble in some organic solvents such as ethanol and dimethyl sulfoxide . These properties could influence the compound’s action, efficacy, and stability. Furthermore, the compound should be handled in professional settings like laboratories, and personal protective equipment should be used during handling .

Properties

IUPAC Name

5-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClN3O2S/c14-10-6-5-9(21-10)11(19)16-13-18-17-12(20-13)7-1-3-8(15)4-2-7/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJFHFZQOROWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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